molecular formula C11H17NO B1442486 N-methyl-2-(2-methylpropoxy)aniline CAS No. 124769-89-7

N-methyl-2-(2-methylpropoxy)aniline

Cat. No.: B1442486
CAS No.: 124769-89-7
M. Wt: 179.26 g/mol
InChI Key: BLLPEPXIDFIWSM-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-methylpropoxy)aniline (C₁₁H₁₇NO, MW 179.26 g/mol) is a substituted aniline derivative featuring a methyl group on the nitrogen atom and a 2-methylpropoxy (isobutoxy) group at the ortho position of the benzene ring. The isobutoxy group acts as an electron-donating substituent, while the N-methylation enhances lipophilicity, impacting molecular interactions .

Properties

IUPAC Name

N-methyl-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPEPXIDFIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylpropoxy)aniline typically involves the reaction of 2-isobutoxyaniline with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the extraction of the compound from the reaction mixture using solvents like ethyl acetate, followed by purification through adsorption chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-methyl-2-(2-methylpropoxy)aniline has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Methyl-2-(2-Methylpropoxy)aniline (CAS 1097792-68-1)
  • Structure : Methyl group at position 5, NH₂ instead of N-methyl.
  • Impact : The NH₂ group increases polarity compared to N-methyl, while the methyl at position 5 introduces steric hindrance. This compound may exhibit higher solubility in polar solvents but reduced stability in oxidative conditions compared to the N-methyl analog .
N-Methyl-2-(Trifluoromethyl)aniline
  • Structure : Trifluoromethyl (CF₃) at position 2.
  • Impact : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing nucleophilicity. This contrasts sharply with the electron-donating isobutoxy group in the target compound, which facilitates electrophilic substitution reactions .

Alkoxy Chain Variations

Bepridil (N-Benzyl-N-[3-(2-Methylpropoxy)-2-(pyrrolidin-1-yl)propyl]aniline)
  • Structure : 2-Methylpropoxy group on a propyl chain linked to the aniline.
  • Impact : The extended chain and additional pyrrolidinyl group enhance lipophilicity and binding affinity in biological systems (e.g., calcium channel blocking). However, the complexity reduces synthetic accessibility compared to the simpler target compound .
N-Methyl-2-[(Oxetan-3-yloxy)methyl]aniline
  • Structure : Oxetane ring connected via methylene.
  • Impact : The polar, strained oxetane improves aqueous solubility and metabolic stability, making it advantageous in drug design. However, the steric bulk of isobutoxy in the target compound may offer better membrane permeability .

Positional Isomers and Functional Group Diversity

3-(2-Methylpropoxy)-N-(Thiolan-3-ylmethyl)aniline
  • Structure : Isobutoxy at position 3, thiolane (tetrahydrothiophene) on nitrogen.
  • Positional isomerism at the alkoxy group alters electronic distribution on the aromatic ring .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Substituents logP (Predicted) Key Reactivity/Application
N-Methyl-2-(2-methylpropoxy)aniline C₁₁H₁₇NO N-CH₃, 2-OCH₂CH(CH₃)₂ 3.2 High-yield triarylmethane synthesis
5-Methyl-2-(2-methylpropoxy)aniline C₁₁H₁₇NO 5-CH₃, 2-OCH₂CH(CH₃)₂, NH₂ 2.8 Intermediate in agrochemicals
Bepridil C₂₄H₃₄N₂O₂ 3-OCH₂CH(CH₃)₂, N-benzyl, pyrrolidinyl 5.1 Calcium channel blocker
N-Methyl-2-(trifluoromethyl)aniline C₈H₈F₃N 2-CF₃, N-CH₃ 2.5 Electron-deficient aromatic systems

Biological Activity

N-methyl-2-(2-methylpropoxy)aniline, with the molecular formula C10H15NO, is a compound that has garnered attention for its biological activity, particularly in the fields of algicidal effects and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily noted for its potent algicidal activity , which is effective against harmful algal blooms, particularly those caused by species like Alexandrium tamarense. The compound induces oxidative stress in algal cells, leading to cell death through the generation of reactive oxygen species (ROS) . This mechanism highlights its potential utility in environmental management and ecological applications.

The biological activity of this compound involves several key processes:

  • Induction of Oxidative Stress : The compound interacts with cellular components, resulting in increased ROS production. This oxidative stress damages cellular structures, including membranes and DNA, ultimately leading to cell death .
  • Target Interaction : Research indicates that the compound may interact with specific molecular targets within biological systems, modulating enzyme activities and influencing various signaling pathways .

Case Studies and Experimental Data

  • Algal Control Studies :
    • In laboratory settings, this compound demonstrated significant effectiveness in controlling algal populations. For instance, it was found to reduce the growth of Alexandrium tamarense by over 90% at certain concentrations .
    • The compound's efficacy was attributed to its ability to disrupt photosynthetic processes in algae, leading to rapid declines in cell viability.
  • Toxicological Assessments :
    • Toxicological studies revealed that while this compound is effective against target algae, it exhibits minimal toxicity to non-target aquatic organisms at low concentrations. This selectivity is crucial for its application in environmental remediation .
  • Potential Medicinal Applications :
    • Preliminary investigations into the compound's medicinal properties suggest potential anticancer activity. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms and therapeutic viability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Mechanisms
2-IsobutoxyanilineModerate antimicrobial propertiesEnzyme inhibition
4-[(2-Methylpropoxy)methyl]anilinePotential antimicrobial and anticancer propertiesInteraction with cellular receptors
N,N-bis(2-methylpropyl)anilineAntimicrobial and antifungal propertiesNucleophilic interactions

The distinct algicidal activity of this compound sets it apart from these compounds, making it particularly valuable for applications aimed at controlling harmful algal blooms while minimizing impact on other aquatic life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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